Myoinositol 12-O, C-methylene-1-pentaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myoinositol 12-O, C-methylene-1-pentaacetate is a derivative of myo-inositol, a carbocyclic sugar that plays a crucial role in various biological processes. Myo-inositol and its derivatives are known for their involvement in cell signaling, osmoregulation, and as precursors for secondary messengers in signal transduction pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of myoinositol 12-O, C-methylene-1-pentaacetate typically involves the acetylation of myo-inositol. The process begins with the protection of hydroxyl groups followed by selective deprotection and subsequent acetylation. Common reagents used in these reactions include acetic anhydride and pyridine .
Industrial Production Methods
Industrial production of myoinositol derivatives often involves large-scale fermentation processes using genetically engineered microorganisms. For instance, recombinant Escherichia coli strains have been utilized to produce myo-inositol through metabolic engineering strategies .
Chemical Reactions Analysis
Types of Reactions
Myoinositol 12-O, C-methylene-1-pentaacetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of inositol phosphates, while reduction can yield various inositol derivatives .
Scientific Research Applications
Myoinositol 12-O, C-methylene-1-pentaacetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Plays a role in cell signaling and osmoregulation.
Medicine: Investigated for its potential therapeutic effects in conditions like polycystic ovary syndrome (PCOS) and metabolic disorders
Industry: Utilized in the production of pharmaceuticals and nutritional supplements.
Mechanism of Action
The mechanism of action of myoinositol 12-O, C-methylene-1-pentaacetate involves its role as a precursor for inositol phosphates, which act as secondary messengers in various signal transduction pathways. These pathways are crucial for cellular processes such as growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Myo-inositol: The parent compound, involved in numerous biological processes.
D-chiro-inositol: Another stereoisomer with similar biological functions.
Scyllo-inositol: Known for its potential therapeutic effects in neurodegenerative diseases
Uniqueness
Myoinositol 12-O, C-methylene-1-pentaacetate is unique due to its specific acetylation pattern, which imparts distinct chemical properties and biological activities compared to other inositol derivatives .
Properties
CAS No. |
5348-95-8 |
---|---|
Molecular Formula |
C17H22O11 |
Molecular Weight |
402.3 g/mol |
IUPAC Name |
(4,5,7,8-tetraacetyloxy-1-oxaspiro[2.5]octan-6-yl) acetate |
InChI |
InChI=1S/C17H22O11/c1-7(18)24-12-13(25-8(2)19)15(27-10(4)21)17(6-23-17)16(28-11(5)22)14(12)26-9(3)20/h12-16H,6H2,1-5H3 |
InChI Key |
XVEACTPJNKPHGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1C(C(C2(CO2)C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.